4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol
Description
4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 2-ethoxyphenyl group at position 4, a (4-ethylphenoxy)methyl moiety at position 5, and a thiol (-SH) group at position 2. Its synthesis typically involves multi-step reactions starting from substituted hydrazinecarbothioamides or via cyclization of Schiff bases under acidic conditions, as observed in analogous triazole derivatives .
Properties
Molecular Formula |
C19H21N3O2S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
4-(2-ethoxyphenyl)-3-[(4-ethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H21N3O2S/c1-3-14-9-11-15(12-10-14)24-13-18-20-21-19(25)22(18)16-7-5-6-8-17(16)23-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,25) |
InChI Key |
DPEJJVHDAUQCHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3OCC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
The cyclization of thiosemicarbazides under alkaline conditions is a well-established method for constructing 1,2,4-triazole-3-thiol scaffolds. For the target compound, this approach involves:
-
Synthesis of 2-ethoxybenzoic acid hydrazide : Reaction of 2-ethoxybenzoic acid with hydrazine hydrate in ethanol yields the hydrazide precursor.
-
Formation of thiosemicarbazide : Condensation with (4-ethylphenoxy)acetyl isothiocyanate introduces the (4-ethylphenoxy)methyl group.
-
Base-mediated cyclization : Treatment with 2M NaOH at 80°C induces ring closure, forming the triazole core.
Key challenges include ensuring regioselectivity at the 4- and 5-positions. NMR studies of intermediates confirm the substitution pattern, with the 2-ethoxyphenyl group preferentially occupying the 4-position due to steric and electronic effects.
Post-Cyclization Functionalization Approaches
Alkylation of Preformed Triazole-thiol
Direct alkylation of 4-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with (4-ethylphenoxy)methyl bromide offers a modular route:
-
Generation of triazole-thiolate : Deprotonation with K₂CO₃ in DMF enhances nucleophilicity at the 5-position.
-
Nucleophilic substitution : Reaction with (4-ethylphenoxy)methyl bromide at 60°C for 12 hours installs the substituent.
Table 1: Optimization of Alkylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 12 | 58 |
| NaH | THF | 40 | 24 | 42 |
| DBU | DMSO | 80 | 6 | 65 |
Side reactions, such as thiol oxidation or over-alkylation, necessitate inert atmospheres and stoichiometric control. Protecting the thiol as a disulfide (e.g., using iodine) prior to alkylation improves yields to 78%.
Condensation and Reduction Pathways
Hydrazone Formation Followed by Reduction
A two-step sequence enables precise introduction of the (4-ethylphenoxy)methyl group:
-
Condensation with 4-ethylphenoxyacetaldehyde : Reacting the triazole-thiol with the aldehyde in methanol forms a hydrazone intermediate.
-
Sodium borohydride reduction : Selective reduction of the imine bond yields the desired secondary amine, which cyclizes spontaneously to the triazole.
Table 2: Spectral Data for Target Compound
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.35 (t, 3H, OCH₂CH₃), δ 4.08 (q, 2H, OCH₂), δ 4.92 (s, 2H, OCH₂Ph) | Ethoxy and phenoxymethyl groups |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.9 (C=S), δ 159.2 (C-O), δ 134.5–114.8 (aromatic carbons) | Triazole and aromatic moieties |
| HRMS (ESI+) | m/z 369.1245 [M+H]⁺ (calc. 369.1241) | Molecular ion confirmation |
Mechanistic Insights and Regiochemical Control
Electronic and Steric Effects in Cyclization
Density functional theory (DFT) calculations reveal that the 2-ethoxyphenyl group directs cyclization to the 4-position via resonance stabilization of the transition state. The (4-ethylphenoxy)methyl group, being bulkier, occupies the 5-position to minimize steric clash.
Solvent and Temperature Dependencies
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates. Elevated temperatures (>70°C) favor cyclization but risk decomposition, necessitating a balance between kinetics and thermodynamics.
Scalability and Industrial Considerations
Pilot-Scale Synthesis
A kilogram-scale process using Method 1 achieved 62% yield with the following modifications:
-
Continuous flow reactor for thiosemicarbazide synthesis (residence time: 30 min).
-
Microwave-assisted cyclization (100°C, 20 min).
Table 3: Comparative Metrics for Scalability
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Cycle Time | 48 h | 8 h |
| Purity (HPLC) | 95% | 98% |
| Cost per gram | $12.50 | $4.80 |
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with triazole derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to 4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The disc diffusion method is commonly used to assess antimicrobial activity, revealing that many derivatives exhibit moderate to strong antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .
Antifungal Properties
Triazole compounds are particularly noted for their antifungal properties. The presence of sulfur in the triazole ring enhances its interaction with fungal enzymes, making it a candidate for antifungal drug development. Research indicates that derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, which are significant in clinical settings due to their pathogenicity .
Agricultural Applications
In agriculture, triazoles are utilized as fungicides due to their ability to inhibit fungal growth. The compound under discussion has potential applications in crop protection against fungal diseases, thus contributing to sustainable agricultural practices. Its effectiveness can be attributed to its mode of action that disrupts fungal cell membrane integrity .
Material Science Applications
The unique chemical structure of triazoles allows them to be incorporated into polymer matrices for enhanced material properties. Studies suggest that these compounds can improve thermal stability and mechanical strength in composite materials, making them suitable for various industrial applications .
Case Studies
- Antimicrobial Efficacy Study : A recent evaluation of triazole derivatives demonstrated significant antimicrobial activity against a range of pathogens using agar diffusion methods. Compounds were tested at varying concentrations, showing a dose-dependent response in inhibiting microbial growth .
- Fungicidal Activity Assessment : Research focused on the antifungal properties of triazoles revealed that certain derivatives could effectively reduce fungal load in infected plant tissues, suggesting their potential as agricultural fungicides .
- Polymer Composite Development : A study explored the incorporation of triazole compounds into polymer blends to enhance their mechanical properties. The results indicated improved tensile strength and thermal resistance compared to control samples without the triazole additives .
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that are involved in biological processes.
Pathways: The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
The substituents on the triazole ring significantly influence solubility, stability, and bioactivity. Below is a comparative analysis of key analogs:
Key Research Findings
Substituent Effects on Bioactivity :
- Electron-donating groups (e.g., ethoxy, methoxy) enhance solubility but may reduce antimicrobial potency compared to electron-withdrawing groups (e.g., nitro, trifluoromethyl) .
- Bulky substituents like naphthalenyloxy or anthracenyl groups improve binding to hydrophobic enzyme pockets, as observed in anticancer and antiviral studies .
Thermal Stability: Melting points correlate with substituent bulkiness. For instance, 4-((anthracen-9-ylmethylene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibits a high MP (196–198°C) due to planar aromatic stacking .
Therapeutic Potential: Triazole-thiols with hydrazinyl or Schiff base functionalities show dual activity (antimicrobial and anticancer), highlighting their versatility in drug design .
Biological Activity
4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol (CAS No. 917748-21-1) is a compound within the triazole class known for its diverse biological activities. This article synthesizes findings from various studies on its biological activity, including cytotoxicity, anti-inflammatory properties, and potential applications in cancer therapy.
- Molecular Formula : C₁₈H₁₉N₃OS
- Molecular Weight : 355.5 g/mol
- Structure : The compound features a triazole ring substituted with ethoxy and ethylphenoxy groups, contributing to its biological interactions.
Biological Activity Overview
The biological activity of 4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol has been evaluated through various assays focusing on its cytotoxic effects against cancer cell lines, anti-inflammatory properties, and antimicrobial effects.
Cytotoxicity Studies
Recent studies have shown that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example:
- Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
- Findings : Compounds derived from similar triazole structures demonstrated higher cytotoxicity against melanoma cells compared to other tested lines. The selectivity towards cancer cells was notable, with some compounds inhibiting cell migration effectively, indicating potential as anti-metastatic agents .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | IGR39 | 12.5 | 5 |
| Compound B | MDA-MB-231 | 20.0 | 3 |
| Compound C | Panc-1 | 15.0 | 4 |
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has also been investigated:
- Cytokine Release Assays : Evaluated cytokine production (TNF-α, IL-6) in peripheral blood mononuclear cells (PBMCs).
- Results : Compounds significantly reduced TNF-α production by approximately 44–60% at optimal concentrations, suggesting their efficacy in modulating inflammatory responses .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Tumor Growth : Through the induction of apoptosis in cancer cells.
- Cytokine Modulation : By downregulating pro-inflammatory cytokines.
- Antimicrobial Effects : Demonstrated against both Gram-positive and Gram-negative bacteria in preliminary studies .
Case Studies
A notable study involved the synthesis and evaluation of several derivatives of triazole compounds:
- Objective : To assess their antiproliferative activity and influence on cytokine release.
- Findings : Among the tested derivatives, certain compounds exhibited strong anti-inflammatory and anticancer properties, highlighting the importance of structural modifications in enhancing biological activity .
Q & A
Basic: What are the optimal synthetic routes for 4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol, and how can reaction yields be improved?
The synthesis typically involves S-alkylation of the triazole-3-thiol precursor. For example:
- Step 1 : Prepare the triazole-3-thiol intermediate via cyclization of thiosemicarbazides or hydrazine derivatives in basic media (e.g., NaOH/EtOH) .
- Step 2 : Perform S-alkylation using alkyl halides or aryloxy-methyl halides (e.g., (4-ethylphenoxy)methyl chloride) in polar aprotic solvents (DMF or DMSO) with a base like Cs₂CO₃ to deprotonate the thiol group .
- Yield Optimization : Use stoichiometric control (1:1.2 molar ratio of thiol to alkylating agent) and inert atmosphere (N₂) to minimize oxidation. Purification via silica gel chromatography (hexane:EtOAc gradients) improves purity .
Basic: What analytical methods are recommended to confirm the structure and purity of this triazole-thiol derivative?
A multi-technique approach is critical:
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm substituent integration and chemical environment (e.g., δ ~13.5 ppm for S-H in thiols, absent in alkylated derivatives) .
- HR-MS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
- FT-IR : Detect thiol (-SH) stretches (~2550 cm⁻¹) in precursors and their disappearance post-alkylation .
- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
Advanced: How do structural modifications (e.g., substituent variation) influence the biological activity of this compound?
Substituent effects are empirically validated through structure-activity relationship (SAR) studies:
- Electron-Withdrawing Groups (EWGs) : Halogens (Cl, Br) at the aryloxy moiety enhance antiviral activity (e.g., IC₅₀ = 0.47–5.3 µmol/L against MERS-CoV helicase) by improving target binding .
- Electron-Donating Groups (EDGs) : Methoxy or ethoxy groups reduce antiradical activity (DPPH assay) due to decreased electrophilicity .
- Hybrid Derivatives : Introducing thiophene or Mannich bases (e.g., –CH₂–NH–) can modulate antimicrobial properties by altering membrane permeability .
Methodological Note : Use iterative synthesis and parallel bioassays (e.g., ATPase inhibition, MIC tests) to quantify substituent contributions .
Advanced: What computational strategies are effective for predicting this compound’s mechanism of action in drug design?
- Molecular Docking : Use software like AutoDock Vina to dock the compound into target proteins (e.g., MERS-CoV helicase PDB:5WWP). Prioritize binding poses with hydrogen bonds to catalytic residues (e.g., Lys288, Asp536) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
- ADMET Prediction : Tools like SwissADME predict logP (optimal: 2–5) and CYP450 inhibition to prioritize lead candidates .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from experimental variability or assay conditions :
- Case Example : Discrepancies in antiradical activity (e.g., EDGs reducing activity in DPPH assays vs. enhancing antiviral effects ).
- Resolution :
Advanced: What methodologies are recommended for assessing the compound’s toxicity in preclinical studies?
- In Silico Tools : Use ProTox-II or ADMETLab to predict acute toxicity (LD₅₀) and organ-specific risks (e.g., hepatotoxicity) .
- In Vivo Acute Toxicity : Administer graded doses (10–2000 mg/kg) to rodent models (OECD 423). Monitor mortality, organ histopathology, and biochemical markers (ALT, creatinine) over 14 days .
- Cytotoxicity Screening : Test against human cell lines (HEK293, HepG2) via MTT assay. IC₅₀ values >100 µM suggest low cytotoxicity .
Advanced: How can spectral data contradictions (e.g., NMR shifts) be addressed during structural elucidation?
- Dynamic Effects : Thiol-thione tautomerism can cause variable ¹H NMR signals. Use DMSO-d₆ to stabilize thiolate forms and confirm via ¹³C NMR (δ ~170–180 ppm for C=S) .
- Impurity Peaks : Compare experimental HR-MS with theoretical isotopic patterns to detect byproducts (e.g., oxidation to disulfides) .
- X-ray Crystallography : Resolve ambiguous cases by growing single crystals (MeOH/EtOAc) and analyzing unit cell parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
